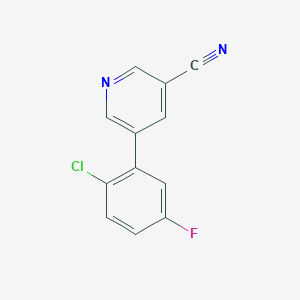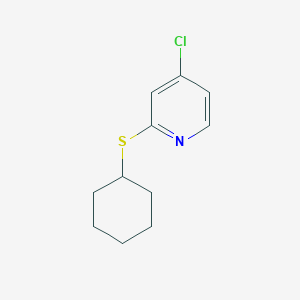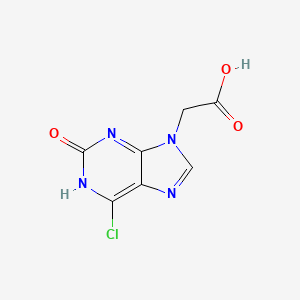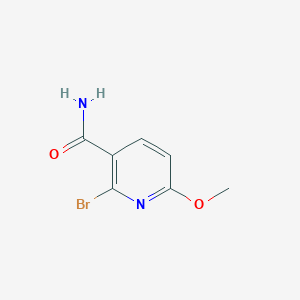![molecular formula C11H19NO4 B11878798 tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11878798.png)
tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-7-hydroxy-2-oxa-5-azaspiro[34]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable lactone with an amine under controlled conditions to form the spirocyclic intermediate. This intermediate is then further reacted with tert-butyl chloroformate to introduce the tert-butyl ester group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic ring or the ester group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group could produce an alcohol.
Scientific Research Applications
tert-Butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Drug Discovery: The unique spirocyclic structure is valuable in the design of novel drug candidates with improved pharmacokinetic properties.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Uniqueness
tert-Butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (7S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-8(13)4-11(12)6-15-7-11/h8,13H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
IVYWLJDIIXPLMF-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC12COC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12COC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-](/img/structure/B11878728.png)






![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)


![tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11878782.png)
![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)

